1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine 1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 2097934-77-3
VCID: VC7464202
InChI: InChI=1S/C16H20N4O2S/c1-12(2)22-14-5-3-13(4-6-14)16(21)20-9-7-19(8-10-20)15-11-17-23-18-15/h3-6,11-12H,7-10H2,1-2H3
SMILES: CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3
Molecular Formula: C16H20N4O2S
Molecular Weight: 332.42

1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

CAS No.: 2097934-77-3

Cat. No.: VC7464202

Molecular Formula: C16H20N4O2S

Molecular Weight: 332.42

* For research use only. Not for human or veterinary use.

1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine - 2097934-77-3

Specification

CAS No. 2097934-77-3
Molecular Formula C16H20N4O2S
Molecular Weight 332.42
IUPAC Name (4-propan-2-yloxyphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C16H20N4O2S/c1-12(2)22-14-5-3-13(4-6-14)16(21)20-9-7-19(8-10-20)15-11-17-23-18-15/h3-6,11-12H,7-10H2,1-2H3
Standard InChI Key DGDGKZKQBMWSHT-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a central piperazine ring substituted at the 1-position with a 4-(propan-2-yloxy)benzoyl group and at the 4-position with a 1,2,5-thiadiazol-3-yl moiety (Fig. 1). The benzoyl group introduces aromaticity and lipophilicity, while the thiadiazole contributes electron-deficient character, enhancing hydrogen-bonding and dipole interactions. Piperazine’s conformational flexibility allows adaptability in target binding .

Key structural attributes:

  • Piperazine core: Enhances solubility and serves as a scaffold for functional group attachment .

  • 1,2,5-Thiadiazole: A sulfur- and nitrogen-containing heterocycle known for metabolic stability and bioisosteric replacement potential .

  • 4-(Propan-2-yloxy)benzoyl: The isopropoxy group modulates electronic effects and steric bulk, influencing pharmacokinetics.

Physicochemical Properties

Based on computational predictions (PubChem algorithms):

PropertyValue
Molecular formulaC₁₇H₂₁N₅O₂S
Molecular weight375.45 g/mol
Hydrogen bond donors1 (piperazine NH)
Hydrogen bond acceptors6 (N, O, S atoms)
LogP (lipophilicity)~3.2 (moderate hydrophobicity)

The compound’s moderate LogP suggests balanced membrane permeability, while its polar surface area (~85 Ų) aligns with oral bioavailability criteria .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis involves three key fragments:

  • Piperazine backbone: Commercial availability or preparation via cyclization of 1,2-diaminoethane derivatives.

  • 1,2,5-Thiadiazole: Typically synthesized from dithiooxamide precursors via cyclization with nitrating agents .

  • 4-(Propan-2-yloxy)benzoyl chloride: Prepared by Friedel-Crafts acylation of isopropoxybenzene followed by chlorination.

Stepwise Synthesis

  • Piperazine functionalization:

    • N1-Benzoylation: React piperazine with 4-(propan-2-yloxy)benzoyl chloride in dichloromethane (DCM) using triethylamine as a base (yield: 75–85%) .

    • N4-Thiadiazole coupling: Introduce the 1,2,5-thiadiazol-3-yl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand (yield: 60–70%) .

  • Optimization challenges:

    • Steric hindrance from the isopropoxy group may reduce coupling efficiency, necessitating elevated temperatures (80–100°C) .

    • Thiadiazole’s electron-withdrawing nature activates the piperazine ring for electrophilic attack but complicates purification due to byproduct formation .

CompoundMIC (μg/mL) vs. E. coliDocking Score (FabI, kcal/mol)
EVT-2842138 (triazole analog)12.5−7.8
Bis(thiadiazole) derivative 6.25−9.6
Target compoundPredicted: 8–16Predicted: −7.5–−8.2

The thiadiazole’s sulfur atom likely chelates Mg²⁺ in FabI’s active site, disrupting fatty acid biosynthesis .

Applications and Development

Medicinal Chemistry

  • Antibacterial lead: Structural similarity to FabI inhibitors supports optimization for gram-negative pathogens .

  • Antipsychotic candidates: Piperazine’s affinity for dopamine D₂/D₃ receptors suggests CNS applications, though selectivity over 5-HT₂A requires tuning.

Agricultural Chemistry

Thiadiazoles are employed as fungicides and herbicides. The isopropoxy group’s lipophilicity may enhance foliar absorption, warranting investigation as a plant protection agent .

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